2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
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Description
The compound “2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide” is a derivative of the thieno[2,3-d]pyrimidin-4(3H)-one class . These compounds have been reported as a new class of ROCK inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues have been synthesized from 5-alkynyl-uridine derivatives . An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones was optimized by varying solvents, catalysts, and the use of microwave irradiation .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported, which synthesizes diversely orchestrated 3-ArS/ArSe derivatives .Scientific Research Applications
ROCK Inhibitors
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally similar to the compound , have been discovered as a new class of ROCK inhibitors . These inhibitors can significantly reduce the phosphorylation level of ROCK downstream signaling protein and induce changes in cell morphology and migration .
Precursor for Pyrimidine Hybrids
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a compound related to the one , has been used as a versatile precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids . These hybrids have shown promising medicinal and pharmacological applications .
EZH2 Inhibitors
Substituted thieno[3,2-d]pyrimidine derivatives, similar to the compound you asked about, have been synthesized as EZH2 inhibitors . These inhibitors have shown antiproliferative activity against various cancer cell lines .
Anticancer Activity
Pyrimidine hybrids, which can be synthesized from compounds like the one , have shown promising anticancer activity . They have been found to inhibit the growth of various types of cancer cells .
Antioxidant Activity
Pyrimidine hybrids have also demonstrated antioxidant activity . This suggests that the compound could potentially be used in the development of antioxidant drugs .
Antihypertensive Activity
Another potential application of pyrimidine hybrids is in the treatment of hypertension . These compounds have shown antihypertensive activity, indicating that they could be used to develop new antihypertensive drugs .
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4S/c1-36-21-12-8-9-19(15-21)17-33-28(35)27-26(22(16-30-27)20-10-4-3-5-11-20)32-29(33)38-18-25(34)31-23-13-6-7-14-24(23)37-2/h3-16,30H,17-18H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPHWODPHDJKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide |
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